molecular formula C14H12BrIN2O4 B11561522 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11561522
M. Wt: 479.06 g/mol
InChI Key: LTVHRTTZPDNGTL-REZTVBANSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methoxyphenol and 5-iodofuran-2-carbaldehyde.

    Formation of Intermediate: The first step involves the reaction of 2-bromo-4-methoxyphenol with acetyl chloride to form 2-bromo-4-methoxyphenoxyacetyl chloride.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.

    Final Product Formation: The final step involves the condensation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with 5-iodofuran-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The hydrazone linkage can be reduced to form a hydrazine derivative.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetone.

    Reduction: Formation of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazine.

    Substitution: Formation of derivatives with different substituents replacing the bromine or iodine atoms.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or interacting with DNA to prevent cell replication.

    Organic Synthesis: It can act as a nucleophile or electrophile in various chemical reactions.

    Material Science: It may interact with other molecules to form polymers or other complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methoxyphenoxyacetohydrazide
  • 5-iodofuran-2-carbaldehyde
  • 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazine

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both bromine and iodine atoms, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C14H12BrIN2O4

Molecular Weight

479.06 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(5-iodofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H12BrIN2O4/c1-20-9-2-4-12(11(15)6-9)21-8-14(19)18-17-7-10-3-5-13(16)22-10/h2-7H,8H2,1H3,(H,18,19)/b17-7+

InChI Key

LTVHRTTZPDNGTL-REZTVBANSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)I)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)I)Br

Origin of Product

United States

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